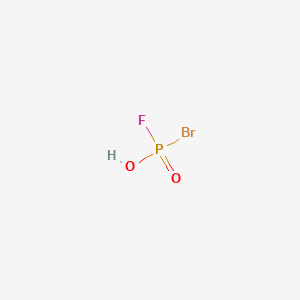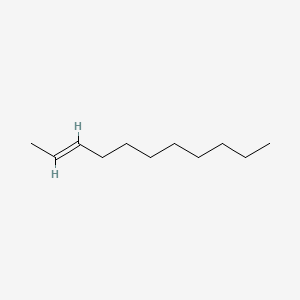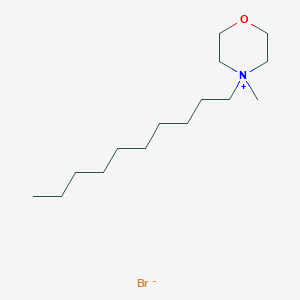
Phosphorobromidofluoridic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorobromidofluoridic acid is a hypothetical compound that combines elements of phosphorus, bromine, and fluorine. This compound is not well-documented in scientific literature, and its properties, synthesis, and applications are largely speculative. we can explore the potential characteristics and uses of such a compound based on the known chemistry of its constituent elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorobromidofluoridic acid would likely involve the reaction of phosphorus compounds with bromine and fluorine sources. One possible route could be the reaction of phosphorus pentachloride (PCl5) with bromine trifluoride (BrF3) under controlled conditions. The reaction might proceed as follows:
[ \text{PCl}_5 + \text{BrF}_3 \rightarrow \text{PBrF}_2 + 3\text{Cl}_2 ]
This reaction would need to be carried out in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature and pressure, would need to be optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient methods. This might involve continuous flow reactors to ensure precise control over reaction conditions. Additionally, purification steps such as distillation or crystallization would be necessary to obtain the compound in a pure form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorobromidofluoridic acid would likely undergo a variety of chemical reactions, including:
Oxidation: The compound could be oxidized to form higher oxidation state products.
Reduction: Reduction reactions might yield lower oxidation state phosphorus compounds.
Substitution: Halogen substitution reactions could occur, where bromine or fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions would vary depending on the desired transformation, but typical conditions might include temperatures ranging from -78°C to 150°C and pressures from 1 to 10 atmospheres.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphorus oxybromide (POBr3), while reduction could produce phosphorus trihalides (PX3, where X is a halogen).
Wissenschaftliche Forschungsanwendungen
Phosphorobromidofluoridic acid could have a range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis, it could be used to introduce bromine and fluorine atoms into organic molecules.
Medicine: The compound could be explored for its potential use in pharmaceuticals, particularly in the development of new drugs with unique properties.
Industry: Industrial applications might include its use as a catalyst or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of phosphorobromidofluoridic acid would depend on its specific interactions with target molecules
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with metabolic pathways or signaling cascades, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphorobromidofluoridic acid might include other halogenated phosphorus compounds, such as:
Phosphorochloridic acid (PCl3): Known for its use in organic synthesis and as a reagent in the production of pesticides.
Phosphorofluoridic acid (PF3): Used in the semiconductor industry and as a ligand in coordination chemistry.
Phosphorobromidic acid (PBr3): Utilized in organic synthesis for the bromination of alcohols.
Uniqueness
This compound would be unique due to the combination of bromine and fluorine atoms, which could impart distinct reactivity and properties compared to other halogenated phosphorus compounds. This uniqueness might make it valuable for specific applications where the presence of both bromine and fluorine is advantageous.
Conclusion
While this compound is a hypothetical compound, exploring its potential synthesis, reactions, and applications provides insight into the fascinating world of halogenated phosphorus chemistry. Further research and experimentation would be necessary to fully understand and utilize this compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
25758-03-6 |
|---|---|
Molekularformel |
BrFHO2P |
Molekulargewicht |
162.88 g/mol |
IUPAC-Name |
bromo(fluoro)phosphinic acid |
InChI |
InChI=1S/BrFHO2P/c1-5(2,3)4/h(H,3,4) |
InChI-Schlüssel |
XWRDPOBGHXBKPD-UHFFFAOYSA-N |
Kanonische SMILES |
OP(=O)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)






![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
